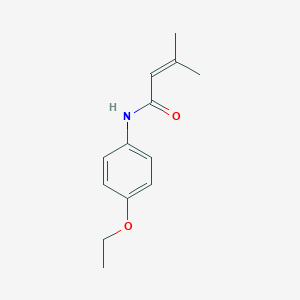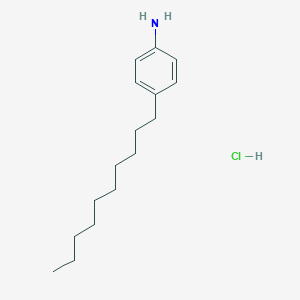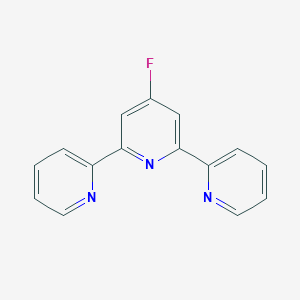
Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is a chemical compound with the molecular formula C5H5BrN2O3 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with a suitable reducing agent can convert the oxadiazole ring to other heterocyclic structures.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex molecules.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone include other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-Oxadiazole: Widely studied for its anticancer and anti-inflammatory activities.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Compared to these compounds, 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
165067-00-5 |
|---|---|
Molekularformel |
C5H5BrN2O3 |
Molekulargewicht |
221.01 g/mol |
IUPAC-Name |
2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O3/c1-3-5(4(9)2-6)7-11-8(3)10/h2H2,1H3 |
InChI-Schlüssel |
WMSHXMDWZZUEKB-UHFFFAOYSA-N |
SMILES |
CC1=[N+](ON=C1C(=O)CBr)[O-] |
Kanonische SMILES |
CC1=[N+](ON=C1C(=O)CBr)[O-] |
Synonyme |
Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


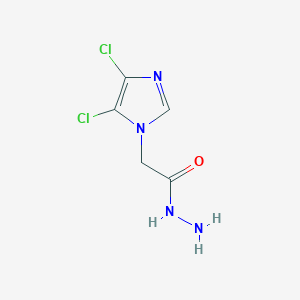
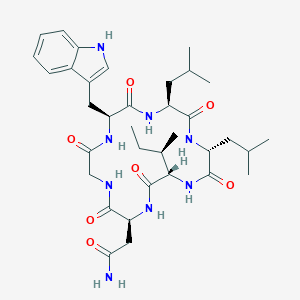
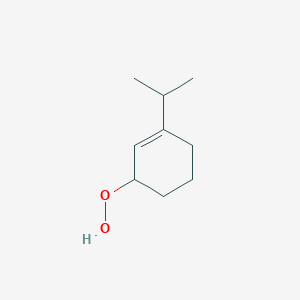
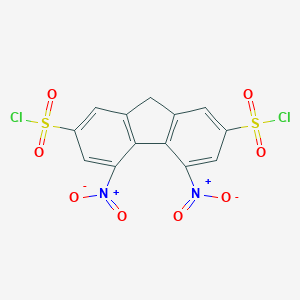
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)

